molecular formula C17H16N4O3 B5146008 N-(4-methoxyphenyl)-3-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide

N-(4-methoxyphenyl)-3-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide

Cat. No. B5146008
M. Wt: 324.33 g/mol
InChI Key: YDVLCSJOWGHRPU-UHFFFAOYSA-N
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Description

The compound is structurally characterized by the presence of a 1,3,4-oxadiazole ring, a feature that contributes to various biological activities. The 1,3,4-oxadiazole moiety is a five-membered aromatic ring consisting of two carbon atoms, two nitrogen atoms, and one oxygen atom, recognized for its utility in medicinal chemistry due to its bioisosteric properties and ability to engage in multiple types of weak interactions with biological targets (Verma et al., 2019).

Synthesis Analysis

The synthesis of compounds featuring the 1,3,4-oxadiazole ring can involve various strategies, including cyclization reactions and the coupling of appropriate precursors. These methodologies allow for the introduction of diverse substituents, facilitating the exploration of chemical space for enhanced biological activity (Wang et al., 2022).

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives, including the target compound, is pivotal for their interaction with biological targets. The planarity of the oxadiazole ring and its ability to engage in hydrogen bonding and π-π stacking interactions contribute to its binding affinity towards various enzymes and receptors (Sharma et al., 2022).

Chemical Reactions and Properties

1,3,4-Oxadiazole compounds participate in a range of chemical reactions, including nucleophilic substitution and electrophilic addition, due to the electron-rich nature of the oxadiazole ring. These reactions are crucial for the further functionalization and derivatization of the core structure, enabling the optimization of pharmacological properties (Abdurakhmanova et al., 2018).

Physical Properties Analysis

The physical properties of 1,3,4-oxadiazole derivatives, such as solubility, melting point, and stability, are influenced by the nature of substituents attached to the core ring. These properties are critical for determining the compound's suitability for further development into a therapeutic agent (Domańska et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity and the potential for forming derivatives, are essential for understanding the versatility of the 1,3,4-oxadiazole ring in drug development. The electron-withdrawing or donating effects of substituents can significantly affect the compound's reactivity and, consequently, its biological activity (Kumar et al., 2023).

properties

IUPAC Name

N-(4-methoxyphenyl)-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3/c1-23-13-7-5-12(6-8-13)19-15(22)9-10-16-20-17(21-24-16)14-4-2-3-11-18-14/h2-8,11H,9-10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDVLCSJOWGHRPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanamide

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